Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate
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Overview
Description
Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate is a complex organic compound belonging to the pyrroloindole family This compound is characterized by its fused tricyclic structure, which includes a pyrrole ring fused to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate typically involves the cyclization of azomethine ylides with olefins. One common method includes the reaction of isatin, dialkyl acetylenedicarboxylate derivatives, and pyridine as a base. This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, resulting in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, pyridine, and various oxidizing and reducing agents. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloindole derivatives, such as:
- Dimethyl 9-chloro-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate
- Dimethyl 9-oxo-1-(quinolin-2-yl)-9H-pyrrolo[1,2-a]indole-2,3-dicarboxylate
Uniqueness
Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate is unique due to its specific tricyclic structure and the presence of two ester groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
60706-00-5 |
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Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
dimethyl 4-oxopyrrolo[1,2-a]indole-2,3-dicarboxylate |
InChI |
InChI=1S/C15H11NO5/c1-20-14(18)9-7-16-10-6-4-3-5-8(10)13(17)12(16)11(9)15(19)21-2/h3-7H,1-2H3 |
InChI Key |
TUCGSSLZZLRMAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C3=CC=CC=C3C(=O)C2=C1C(=O)OC |
Origin of Product |
United States |
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